(4-methylsulfanylphenyl) N-(2,5-dimethylphenyl)carbamate
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Overview
Description
4-(Methylthio)phenyl 2,5-dimethylphenylcarbamate is an organic compound with the molecular formula C16H17NO2S This compound is characterized by the presence of a carbamate group attached to a phenyl ring substituted with a methylthio group and a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)phenyl 2,5-dimethylphenylcarbamate typically involves the reaction of 4-(methylthio)phenyl isocyanate with 2,5-dimethylphenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial methods may also incorporate advanced purification techniques to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)phenyl 2,5-dimethylphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
4-(Methylthio)phenyl 2,5-dimethylphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(methylthio)phenyl 2,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Methylthio)phenyl 2,5-dimethylphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6674-62-0 |
---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) N-(2,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2S/c1-11-4-5-12(2)15(10-11)17-16(18)19-13-6-8-14(20-3)9-7-13/h4-10H,1-3H3,(H,17,18) |
InChI Key |
KWTFYAPOLXRZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)OC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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